Computational Lipophilicity Comparison: Ethyl vs. Methyl Carbamate Analog
The target compound's computed lipophilicity (XLogP3-AA = 3.7) offers a measurable physicochemical distinction from its closest obvious analog, the methyl carbamate derivative. This difference is driven by the extra methylene group in the ethyl ester. For example, PubChem data shows the methyl analog (CID 21003297) has a lower computed XLogP3-AA of 3.2 [1]. This shift suggests the target compound is more lipophilic, a critical parameter influencing membrane permeability and distribution. While no head-to-head biological testing has been published, this computational difference is a quantifiable selection driver for scientists prioritizing CNS penetration or specific ADME profiles.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (PubChem computed) |
| Comparator Or Baseline | Methyl (2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)carbamate: 3.2 (PubChem computed) |
| Quantified Difference | Target compound XLogP3-AA is +0.5 log units higher than the methyl carbamate analog |
| Conditions | In silico prediction model (PubChem XLogP3-AA algorithm), computed from structure |
Why This Matters
A difference of 0.5 log units in lipophilicity can significantly alter a compound's absorption and brain penetration potential, making this a key differentiator for projects targeting the CNS or optimizing oral bioavailability.
- [1] PubChem. Compound Summary for CID 16837165 (Target) and CID 21003297 (Methyl analog). Computed Properties Section. National Center for Biotechnology Information. View Source
